molecular formula C13H6F9N5 B2885077 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 957002-81-2

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2885077
CAS No.: 957002-81-2
M. Wt: 403.212
InChI Key: GAMNBVQEGXTYSV-UHFFFAOYSA-N
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Description

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fascinating compound known for its unique chemical structure and properties. It's a part of the pyrazolopyrimidine class, which often finds applications in medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

The compound, also known as 4-[5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a selective antagonist for the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, ERβ, by binding to the receptor and inhibiting its activity . This prevents the receptor from responding to estrogen, a hormone that can stimulate cell growth and proliferation . By blocking ERβ, the compound can potentially influence the growth and development of cells, particularly in tissues where this receptor is highly expressed .

Biochemical Pathways

The compound’s action on ERβ can affect various biochemical pathways. One key pathway is the estrogen signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation . By inhibiting ERβ, the compound can potentially disrupt this pathway, leading to changes in cell behavior .

Pharmacokinetics

The compound is soluble in dmso, suggesting it may be well-absorbed and distributed in the body

Result of Action

The compound’s action on ERβ can have various molecular and cellular effects. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cyclic adenosine monophosphate (cAMP) production by 80% . These effects suggest that the compound can selectively modulate the activity of ERβ, potentially influencing cell growth and proliferation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other molecules, such as hormones or drugs, can affect the compound’s ability to bind to its target and exert its effects . Additionally, factors such as pH, temperature, and the presence of certain enzymes can potentially affect the compound’s stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of suitable precursors. One common route includes the reaction of a pyrazole derivative with a pyrimidine derivative under the influence of a strong base, like sodium hydride, in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The use of catalysts like palladium on carbon (Pd/C) can also facilitate hydrogenation steps if needed.

Industrial Production Methods

On an industrial scale, the production may involve continuous flow chemistry to streamline the synthesis and ensure consistent yields. The scalability of the process relies on the optimization of reaction conditions, such as temperature, pressure, and reactant concentration, to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyls or carbonyls.

  • Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce double bonds or nitro groups in the molecule.

  • Substitution: : Halogenated reagents can introduce substituents on the pyrazole or pyrimidine rings under the influence of Lewis acids.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: hydrogen gas with palladium on carbon

  • Substituting agents: halogenated compounds with Lewis acids like aluminum chloride

Major Products Formed

The products vary based on the reaction:

  • Oxidation may yield alcohols, ketones, or carboxylic acids.

  • Reduction typically produces amines or saturated hydrocarbons.

  • Substitution results in halogenated derivatives or compounds with different functional groups.

Scientific Research Applications

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively studied for its applications in:

  • Chemistry: : It acts as a building block for synthesizing more complex molecules with potential biological activities.

  • Biology: : Researchers explore its role as an enzyme inhibitor or a signaling pathway modulator.

  • Medicine: : Its structure is investigated for potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and antiviral treatments.

  • Industry: : The compound is used in materials science for developing novel materials with unique properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines like:

  • 2-[1-methyl-5-(chloromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

  • 2-[1-methyl-5-(fluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

The uniqueness of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its trifluoromethyl groups, which enhance its stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNBVQEGXTYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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